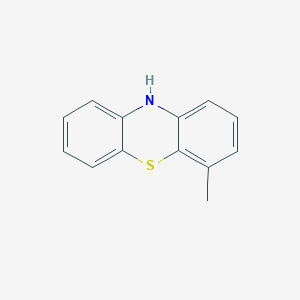
4-Methyl-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-10H-phenothiazine is a derivative of phenothiazine, an S, N heterocyclic molecule Phenothiazine and its derivatives are known for their versatile applications in various fields due to their unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-10H-phenothiazine typically involves the methylation of 10H-phenothiazine. One common method is the reaction of 10H-phenothiazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent phenothiazine structure.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenothiazine.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
4-Methyl-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor properties.
Medicine: Explored for its neuroleptic and antiemetic effects.
Industry: Utilized in the development of dyes, pigments, and photoredox catalysts.
Mechanism of Action
The mechanism of action of 4-Methyl-10H-phenothiazine involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, enzymes, and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. In photoredox catalysis, the compound can absorb light and transfer electrons to substrates, facilitating chemical transformations.
Comparison with Similar Compounds
Similar Compounds
10H-Phenothiazine: The parent compound, known for its wide range of applications.
10-Methyl-10H-phenothiazine: Another methylated derivative with similar properties.
Phenothiazine Sulfones: Oxidized derivatives with enhanced stability and reactivity.
Uniqueness
4-Methyl-10H-phenothiazine is unique due to its specific methylation at the nitrogen atom, which alters its electronic properties and reactivity. This modification makes it more suitable for certain applications, such as photoredox catalysis and the synthesis of complex organic molecules.
Properties
CAS No. |
7190-74-1 |
|---|---|
Molecular Formula |
C13H11NS |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
4-methyl-10H-phenothiazine |
InChI |
InChI=1S/C13H11NS/c1-9-5-4-7-11-13(9)15-12-8-3-2-6-10(12)14-11/h2-8,14H,1H3 |
InChI Key |
LAWDGRYPKRWPIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one](/img/structure/B14732618.png)


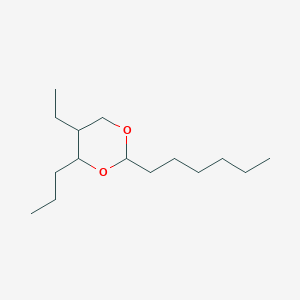
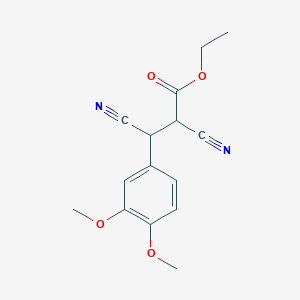
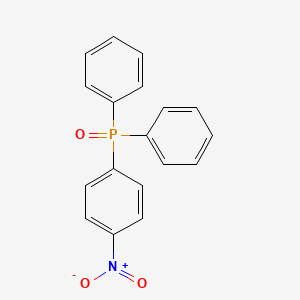

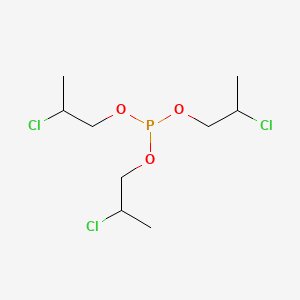
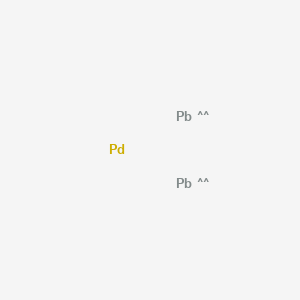

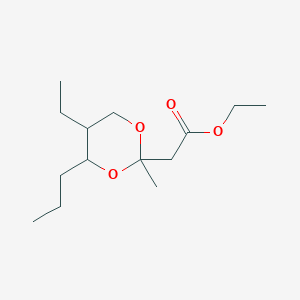
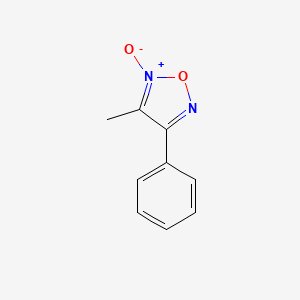
![8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one](/img/structure/B14732685.png)

